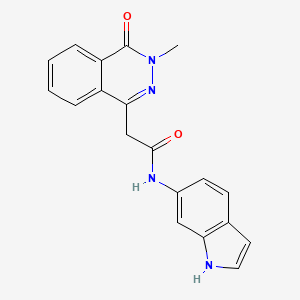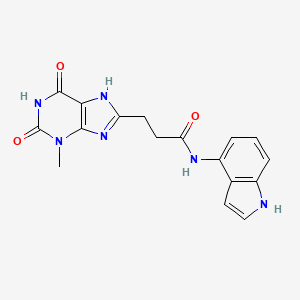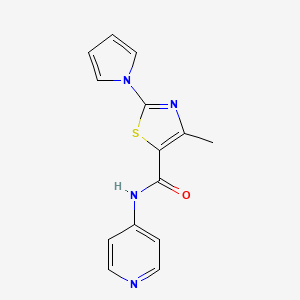![molecular formula C22H25N5O3 B10985342 N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B10985342.png)
N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of 1H-indol-5-ylamine with an appropriate acylating agent to form the indole derivative . This intermediate is then reacted with 4-(4-methoxyphenyl)piperazine-1-carboxamide under suitable conditions to yield the final compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, including serotonin and dopamine receptors, which play a role in its biological activities . The compound may also inhibit certain enzymes, leading to its therapeutic effects .
Comparison with Similar Compounds
N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide can be compared with other indole derivatives, such as:
N-[2-(1H-indol-5-yl)-butyl]-4-sulfamoyl-benzamide: This compound also features an indole moiety and has shown potential as a bioactive molecule.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds have been studied for their antiviral and anti-HIV activities.
Properties
Molecular Formula |
C22H25N5O3 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(4-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C22H25N5O3/c1-30-19-5-3-18(4-6-19)26-10-12-27(13-11-26)22(29)24-15-21(28)25-17-2-7-20-16(14-17)8-9-23-20/h2-9,14,23H,10-13,15H2,1H3,(H,24,29)(H,25,28) |
InChI Key |
BNSDYVNKRBDRJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NCC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1H-benzimidazol-2-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10985261.png)

![methyl N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]-L-methioninate](/img/structure/B10985265.png)
![N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide](/img/structure/B10985274.png)
![3-methyl-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10985282.png)
![2-[(1-isopropyl-1H-indol-4-yl)oxy]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B10985289.png)
![5-fluoro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B10985299.png)
![3-(1,3-Benzothiazol-2-yl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]propan-1-one](/img/structure/B10985311.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide](/img/structure/B10985315.png)
![N-cycloheptyl-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10985318.png)
![methyl 2-({[5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10985322.png)

![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B10985330.png)

